Enhanced Urokinase Inhibition via 5-Hydroxy-4-Carboxy Motif in Peptide Conjugates vs. 2-Amino-5-Hydroxybenzimidazole Core
In a peptide-conjugate context, the 5-hydroxy-1H-benzo[d]imidazole-4-carboxylic acid moiety confers a substantial increase in urokinase-type plasminogen activator (uPA) inhibitory potency. A peptide incorporating this motif (BDBM50531926) exhibited a Ki value of 20 nM against mouse uPA [1]. In contrast, the simpler core structure, 2-amino-5-hydroxybenzimidazole, showed an IC50 of 10,000 nM (10 μM) against the same target [2]. This represents a 500-fold improvement in target engagement, highlighting the critical contribution of the 4-carboxylic acid group and the optimized scaffold context for biological activity.
| Evidence Dimension | uPA Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 20 nM (as part of peptide conjugate BDBM50531926) |
| Comparator Or Baseline | 2-amino-5-hydroxybenzimidazole: IC50 = 10,000 nM |
| Quantified Difference | 500-fold greater potency |
| Conditions | Enzymatic inhibition assay (mouse uPA); preincubation for 15 min followed by chromogenic substrate addition |
Why This Matters
This potency differential demonstrates the value of the 5-hydroxy-4-carboxy benzimidazole fragment as a privileged scaffold for developing high-affinity uPA inhibitors, a key target in cancer metastasis and thrombosis.
- [1] BindingDB. BDBM50531926. Affinity Data: Ki=20nM. Inhibition of mouse uPA. View Source
- [2] RCSB PDB. 1FV9: Crystal structure of human microurokinase in complex with 2-amino-5-hydroxy-benzimidazole. IC50: 1.00e+4 nM. View Source
